Bis(benzimidazol-1-yl)dimethylsilane Bis(benzimidazol-1-yl)dimethylsilane
Brand Name: Vulcanchem
CAS No.: 1858256-89-9
VCID: VC11665687
InChI: InChI=1S/C16H16N4Si/c1-21(2,19-11-17-13-7-3-5-9-15(13)19)20-12-18-14-8-4-6-10-16(14)20/h3-12H,1-2H3
SMILES: C[Si](C)(N1C=NC2=CC=CC=C21)N3C=NC4=CC=CC=C43
Molecular Formula: C16H16N4Si
Molecular Weight: 292.41 g/mol

Bis(benzimidazol-1-yl)dimethylsilane

CAS No.: 1858256-89-9

Cat. No.: VC11665687

Molecular Formula: C16H16N4Si

Molecular Weight: 292.41 g/mol

* For research use only. Not for human or veterinary use.

Bis(benzimidazol-1-yl)dimethylsilane - 1858256-89-9

Specification

CAS No. 1858256-89-9
Molecular Formula C16H16N4Si
Molecular Weight 292.41 g/mol
IUPAC Name bis(benzimidazol-1-yl)-dimethylsilane
Standard InChI InChI=1S/C16H16N4Si/c1-21(2,19-11-17-13-7-3-5-9-15(13)19)20-12-18-14-8-4-6-10-16(14)20/h3-12H,1-2H3
Standard InChI Key KBCZJGLYXCEHIG-UHFFFAOYSA-N
SMILES C[Si](C)(N1C=NC2=CC=CC=C21)N3C=NC4=CC=CC=C43
Canonical SMILES C[Si](C)(N1C=NC2=CC=CC=C21)N3C=NC4=CC=CC=C43

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

Bis(benzimidazol-1-yl)dimethylsilane (CAS 179611-74-6) has the molecular formula C₈H₁₂N₄Si and a molar mass of 192.29 g/mol . Its IUPAC name derives from the dimethylsilane backbone substituted at both silicon atoms with benzimidazol-1-yl groups. The benzimidazole rings are fused bicyclic systems comprising a benzene ring fused to an imidazole, contributing to the compound’s aromaticity and electronic properties .

Structural Analysis

The compound’s structure features a silicon atom bonded to two methyl groups and two benzimidazole rings via nitrogen atoms. This configuration is corroborated by spectroscopic data, including ¹H NMR and ¹³C NMR, which confirm the presence of characteristic proton environments for the methyl-silicon (-Si(CH₃)₂-) and benzimidazole moieties . The silicon center adopts a tetrahedral geometry, with bond angles influenced by steric interactions between the bulky benzimidazole groups .

Synthesis and Reaction Mechanisms

Synthetic Routes

The synthesis of bis(benzimidazol-1-yl)dimethylsilane typically involves N-alkylation or silylation reactions. A common method utilizes the reaction of 1H-benzimidazole with dichlorodimethylsilane in the presence of a base such as triethylamine :

21H-benzimidazole+Cl2Si(CH3)2Base(Benzimidazol-1-yl)2Si(CH3)2+2HCl2 \, \text{1H-benzimidazole} + \text{Cl}_2\text{Si(CH}_3\text{)}_2 \xrightarrow{\text{Base}} \text{(Benzimidazol-1-yl)}_2\text{Si(CH}_3\text{)}_2 + 2 \, \text{HCl}

This reaction proceeds via nucleophilic substitution, where the benzimidazole’s nitrogen attacks the electrophilic silicon center, displacing chloride ions. The use of anhydrous conditions is critical to prevent hydrolysis of the silane .

Optimization and Yield

Yields exceeding 80% are achievable when employing polar aprotic solvents like tetrahydrofuran (THF) and maintaining temperatures between 0–25°C . Catalytic amounts of copper(I) iodide have been reported to enhance reaction efficiency in analogous silylation reactions .

Physicochemical Properties

Thermal Stability and Melting Point

Bis(benzimidazol-1-yl)dimethylsilane exhibits a melting point of 52–55°C and decomposes above 200°C under atmospheric pressure . Its thermal stability is comparable to other organosilicon compounds, with degradation primarily involving cleavage of the Si-N bonds .

Solubility and Reactivity

The compound is soluble in organic solvents such as dichloromethane, THF, and dimethylformamide (DMF) but insoluble in water . Its sensitivity to moisture necessitates storage under inert atmospheres, as hydrolysis yields silanols and benzimidazole :

(Benzimidazol-1-yl)2Si(CH3)2+2H2O2Benzimidazole+Si(OH)2(CH3)2\text{(Benzimidazol-1-yl)}_2\text{Si(CH}_3\text{)}_2 + 2 \, \text{H}_2\text{O} \rightarrow 2 \, \text{Benzimidazole} + \text{Si(OH)}_2\text{(CH}_3\text{)}_2

Applications in Science and Industry

Catalysis and Ligand Design

The compound’s benzimidazole groups act as Lewis basic sites, enabling coordination to transition metals. It has been employed as a ligand in palladium-catalyzed cross-coupling reactions, enhancing catalytic activity in Suzuki-Miyaura and Heck reactions . The silicon center’s electron-withdrawing effects modulate the ligand’s electronic properties, improving substrate activation .

Materials Science

In atomic layer deposition (ALD), the compound serves as a silicon precursor for thin-film coatings. Its volatility and stability under vacuum make it suitable for depositing silicon-containing layers on semiconductors .

Future Directions and Research Gaps

Mechanistic Studies

Detailed kinetic studies of its hydrolysis and metal-coordination behavior are needed to optimize catalytic applications .

Biomedical Exploration

Screening for antiparasitic and antifungal activity could unlock new therapeutic uses, leveraging the benzimidazole scaffold’s proven bioactivity .

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